BI-811283 -

BI-811283

Catalog Number: EVT-1535759
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI 811283 is a small molecule inhibitor of the serine/threonine protein kinase Aurora kinase with potential antineoplastic activity. Aurora kinase inhibitor BI 811283 binds to and inhibits Aurora kinases, resulting in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation.
Source and Classification

The compound was developed by Boehringer Ingelheim and is primarily classified under kinase inhibitors, particularly targeting the Aurora B kinase. This classification indicates its potential use in oncology, particularly for treating various solid tumors that exhibit aberrant Aurora B activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of BI-811283 involves several steps typical for producing diaminopyrimidine derivatives. The detailed synthetic route includes the formation of the core structure through condensation reactions, followed by various functional group modifications to enhance its potency and selectivity towards Aurora B kinase. Specific techniques employed may include high-performance liquid chromatography (HPLC) for purification and mass spectrometry for structural confirmation .

During preclinical studies, pharmacokinetic properties were assessed using validated methods such as HPLC-tandem mass spectrometry (MS/MS), which allowed for the determination of drug concentration in biological samples .

Molecular Structure Analysis

Structure and Data

The molecular formula of BI-811283 is C18H20N6OC_{18}H_{20}N_{6}O, with a molecular weight of approximately 344.4 g/mol. The compound features a complex structure that includes a diaminopyrimidine moiety, which is crucial for its interaction with the ATP-binding pocket of Aurora B kinase. The spatial arrangement allows for effective binding and inhibition of the enzyme's activity .

Key structural characteristics:

  • Functional Groups: Amino groups that facilitate hydrogen bonding with the kinase.
  • Binding Interactions: The compound forms critical interactions within the ATP-binding pocket, including hydrogen bonds and hydrophobic interactions that stabilize its binding .
Chemical Reactions Analysis

Reactions and Technical Details

BI-811283 primarily acts through competitive inhibition of Aurora B kinase by binding to its ATP-binding site. This action prevents the phosphorylation of target substrates necessary for mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. The specific reactions involved include:

  • Competitive Inhibition: Displacement of ATP from its binding site.
  • Substrate Interaction Disruption: Inhibition of downstream signaling pathways related to cell division.

In vitro studies have demonstrated that treatment with BI-811283 results in decreased phosphorylation levels of histone H3, an indicator of Aurora B activity .

Mechanism of Action

Process and Data

The mechanism by which BI-811283 exerts its effects involves:

  1. Binding to Aurora B Kinase: The compound competes with ATP for binding at the active site.
  2. Inhibition of Phosphorylation: This leads to reduced phosphorylation of key mitotic substrates, disrupting normal mitotic processes.
  3. Induction of Apoptosis: Consequently, cells may undergo programmed cell death due to improper chromosome segregation.

Preclinical studies have shown that increasing concentrations of BI-811283 correlate with decreased levels of phosphorylated histone H3, confirming its target engagement and biological activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI-811283 exhibits several important physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited aqueous solubility may affect bioavailability.
  • Stability: Stability under physiological conditions is critical for therapeutic efficacy.
  • Melting Point: Specific melting point data may vary based on formulation but is essential for characterizing solid-state properties.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide insights into its structural integrity and confirm the presence of functional groups necessary for activity .

Applications

Scientific Uses

BI-811283 has been primarily investigated for its potential applications in cancer therapy:

  • Oncology Trials: Clinical trials have assessed its efficacy in treating advanced solid tumors, focusing on safety profiles, maximum tolerated doses, and pharmacodynamics.
  • Targeted Therapy: As an Aurora B inhibitor, it represents a targeted approach to disrupt cancer cell proliferation, particularly in tumors with overexpressed Aurora B kinase.

Ongoing research continues to explore combination therapies involving BI-811283 with other chemotherapeutic agents to enhance treatment efficacy against resistant cancer types .

Molecular Characterization of Aurora B Kinase as a Therapeutic Target

Structural Biology of Aurora B Kinase in Mitotic Regulation

Aurora B kinase (AURKB), encoded on chromosome 17p13.1, is a serine/threonine kinase featuring three critical domains: an N-terminal domain governing subcellular localization, a central catalytic kinase domain, and a C-terminal regulatory domain. The kinase domain—highly conserved across Aurora kinases (A, B, C)—contains an ATP-binding cleft formed by a β-stranded N-lobe and an α-helical C-lobe connected by a hinge region. Auto-phosphorylation at Thr232 within the catalytic T-loop is indispensable for kinase activation [4] [8]. AURKB functions exclusively within the Chromosomal Passenger Complex (CPC), a multimeric assembly comprising INCENP (Inner Centromere Protein), survivin, and borealin. This complex orchestrates AURKB’s spatial-temporal dynamics during mitosis:

Chromosomal Passenger Complex Dynamics

The CPC serves as AURKB’s molecular scaffold and activator. During prophase, it localizes to centromeres where AURKB phosphorylates histone H3 (Ser10) to facilitate chromatin condensation. By metaphase-anaphase transition, the CPC relocates to the spindle midzone, directing microtubule-kinetochore error correction and spindle assembly checkpoint (SAC) signaling. Ultimately, it concentrates at the midbody during cytokinesis to regulate abscission [4] [8] [10]. INCENP is particularly crucial for stabilizing AURKB’s active conformation. Structural studies (PDB ID: 5K3Y) reveal that BI 811283 occupies the ATP-binding pocket of AURKB complexed with INCENP, forming hydrogen bonds with hinge residues Glu171 and Ala173. This interaction competitively inhibits ATP binding, suppressing kinase activity [3].

Phosphorylation Mechanisms in Histone H3 Modulation

AURKB-mediated phosphorylation of histone H3 at Ser10 (pHH3) serves as a biomarker for its activity. This modification releases heterochromatin protein 1 (HP-1) from chromatin, enabling chromosome condensation. Preclinical studies confirm that BI 811283 potently inhibits AURKB (IC₅₀ = 9 nM), leading to dose-dependent reductions in pHH3 levels in skin biopsies from treated patients. This validates pHH3 as a pharmacodynamic indicator of AURKB inhibition [1] [6] [10].

Table 1: Key Structural Features of Aurora B Kinase and BI 811283 Interaction

FeatureFunctional SignificanceImpact of BI 811283
ATP-binding cleftBinds ATP for catalytic activityCompetitive inhibition via hinge region H-bonds
Thr232 auto-phosphorylationActivates kinase domainDisrupted by steric hindrance
CPC complex (INCENP)Stabilizes active conformation; enables subcellular traffickingIndirect disruption of complex localization
pHH3 (Ser10)Chromosome condensation markerDose-dependent reduction (preclinical/clinical evidence)

Role in Genomic Instability and Tumorigenesis

AURKB overexpression disrupts mitotic fidelity by inducing chromosome mis-segregation and cytokinesis failure. Mechanistically, hyperactive AURKB impairs the spindle assembly checkpoint (SAC), permits aberrant kinetochore-microtubule attachments, and causes premature sister chromatid separation. Consequently, cells acquire aneuploidy and chromosomal instability (CIN), hallmarks of malignant transformation [4] [7] [10].

Overexpression Correlates in Hematologic/Solid Malignancies

Elevated AURKB expression correlates with aggressive disease and poor prognosis across cancers:

  • Solid Tumors: Non-small cell lung cancer (NSCLC) shows 3–5-fold overexpression versus normal lung tissue, linked to paclitaxel resistance and reduced survival [4] [8]. Similar upregulation occurs in colorectal (metastatic), prostate, hepatocellular, and thyroid carcinomas.
  • Hematologic Malignancies: Acute myeloid leukemia (AML) and pediatric acute lymphoblastic leukemia exhibit significant AURKB elevation. Inhibition selectively induces apoptosis in leukemic blasts, sparing normal hematopoietic precursors [5] [8].Gene Expression Profiling Interactive Analysis (GEPIA) data corroborates AURKB overexpression in ≥90% of glioblastomas, gastric cancers, and oral squamous cell carcinomas relative to normal tissues [8].

Table 2: AURKB Overexpression in Human Malignancies

Cancer TypeOverexpression Level vs. NormalClinical CorrelationStudy Source
NSCLC (Adenocarcinoma)3–5-fold↓ Overall survival; ↑ paclitaxel resistanceVischioni et al. [8]
Metastatic ColorectalSignificant mRNA elevation↓ Progression-free survivalPohl et al. [5]
Hepatocellular Carcinoma>4-fold mRNA increase↑ Tumor invasiveness; ↓ prognosisSmith et al. [8]
Glioblastoma MultiformeHigh protein expression↓ Overall survivalZeng et al. [5]

Aneuploidy Induction via Cytokinesis Failure

AURKB dysregulation promotes polyploidization—a precursor to aneuploidy. During cytokinesis, AURKB ensures contractile ring assembly and cleavage furrow ingression. Its inhibition by BI 811283 disrupts RhoA GTPase activation and vimentin phosphorylation, causing cytokinesis failure. Cells undergo endoreduplication, forming polyploid giant cancer cells (PGCCs) with 4N–8N DNA content. Although PGCCs initially evade apoptosis, severe chromosomal aberrations ultimately trigger senescence or mitotic catastrophe [1] [5] [7]. Preclinical xenograft models demonstrate BI 811283-induced polyploidy (>80% of cells) in lung, colon, and pancreatic tumors, culminating in tumor regression. In phase I trials, polyploidy correlated with stable disease in 29–33% of advanced solid tumor patients, confirming AURKB’s mechanistic role in aneuploidy-driven tumorigenesis [1] [6] [13].

Properties

Product Name

BI-811283

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

BI811283; BI-811283; BI 811283.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.